Sulfacetamide Sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Evaluating Antibacterial Activity:

Research has investigated the in vitro (meaning in a controlled laboratory environment) activity of sulfacetamide sodium monohydrate against various bacterial strains. Studies have shown it to be effective against a range of gram-positive and gram-negative bacteria, including:

These studies help researchers understand the potential effectiveness of sulfacetamide sodium monohydrate against various bacterial infections and inform its potential use in combination with other antibiotics.

Investigating Combination Therapies:

Research has explored the use of sulfacetamide sodium monohydrate in combination therapy with other medications to potentially enhance its effectiveness or address specific aspects of an infection. For example, studies have investigated its use alongside:

- Prednisolone sodium phosphate for treating eye infections with an inflammatory component

- Sulfur for treating acne vulgaris, where sulfur may offer additional anti-inflammatory and keratolytic (promoting shedding of dead skin cells) properties

These studies aim to identify potentially more effective treatment strategies for various conditions.

Exploring Alternative Formulations:

Researchers are also exploring the development of alternative formulations of sulfacetamide sodium monohydrate for potential applications beyond its current uses. This may involve incorporating it into novel drug delivery systems or exploring its use in different dosage forms. For example, research has investigated:

- Nanoparticles for enhanced topical delivery and sustained release of the drug [link to research on sulfacetamide nanoparticles]

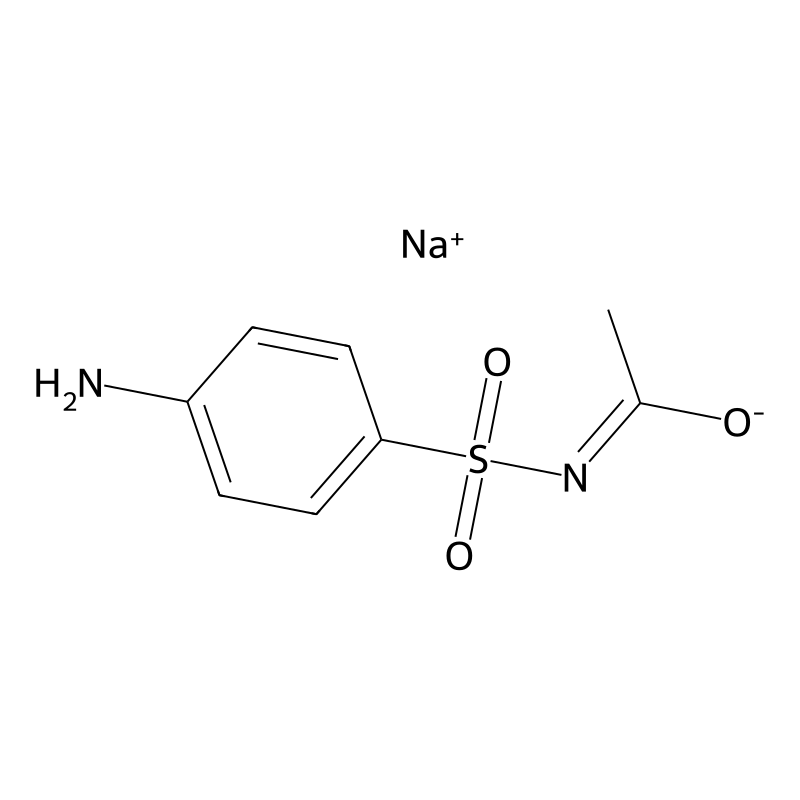

Sulfacetamide Sodium is a sulfonamide antibiotic primarily used for its bacteriostatic properties, meaning it inhibits bacterial growth rather than killing bacteria outright. It is chemically defined as N' -[(4-aminophenyl) sulfonyl] - acetamide, monosodium salt, monohydrate, with the molecular formula and a molecular weight of approximately 214.24 g/mol. This compound appears as a white powder at room temperature and is soluble in water, making it suitable for various formulations, including topical lotions and oral medications .

Key Reactions- Hydrolysis: Sulfacetamide Sodium can hydrolyze to form sulfanilamide.

- Photocatalytic Degradation: In UV light with titanium dioxide.

- Oxidation: By diperiodatocuperate(III) in alkaline conditions.

Sulfacetamide Sodium exhibits broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. Its primary mechanism of action involves competitive inhibition of para-aminobenzoic acid (PABA), a critical component in the synthesis of folic acid necessary for bacterial growth. This inhibition occurs through the blockade of the enzyme dihydropteroate synthase, effectively disrupting bacterial DNA synthesis and growth . The half-life of sulfacetamide in biological systems ranges from 7 to 12.8 hours, with renal excretion as the primary elimination route .

Sulfacetamide Sodium can be synthesized through two main methods:

- Direct Alkylation: Acetamide is directly alkylated with 4-aminobenzenesulfonyl chloride.

- Reductive Deacylation: 4-Aminobenzenesulfonamide is reacted with acetic anhydride followed by selective reductive deacylation using zinc and sodium hydroxide .

These methods yield high purity sulfacetamide suitable for pharmaceutical applications.

Sulfacetamide Sodium is primarily used in:

- Topical Treatments: For acne vulgaris and inflammatory ocular conditions.

- Oral Medications: For urinary tract infections.

- Veterinary Medicine: As an antibacterial agent in animal care .

The compound is formulated in various products such as lotions and creams, often combined with other excipients to enhance stability and absorption.

Interactions involving Sulfacetamide Sodium have been extensively studied, particularly regarding its pharmacokinetics and potential adverse effects. While it has shown efficacy against various bacterial strains, some may exhibit resistance due to genetic mutations affecting the target enzyme dihydropteroate synthase . Additionally, hypersensitivity reactions have been noted, including severe skin reactions like Stevens-Johnson syndrome in rare cases .

Notable Interactions- Drug Resistance: Variability among bacterial strains reduces efficacy.

- Adverse Reactions: Local irritation or systemic allergic reactions may occur.

Sulfacetamide Sodium belongs to the class of sulfonamides, which include several other compounds with similar mechanisms of action but differing structures or applications. Here are some comparable compounds:

| Compound Name | Chemical Structure | Primary Use | Unique Features |

|---|---|---|---|

| Sulfanilamide | N-(4-Aminobenzenesulfonyl)acetamide | Antibacterial | First sulfonamide discovered |

| Trimethoprim | 2,4-Diamino-5-(3',4'-dimethoxyphenyl)-6-(propan-2-yl)pyrimidine | Antibacterial | Inhibits a different step in folate synthesis |

| Mafenide Acetate | 2-Amino-5-(4-sulfamoylphenyl)-3-thiazole acetate | Topical burn treatment | Effective against Pseudomonas aeruginosa |

Uniqueness of Sulfacetamide Sodium

Sulfacetamide Sodium stands out due to its dual application in both dermatological and ophthalmic formulations, along with its specific efficacy against acne vulgaris and urinary tract infections. Its formulation stability and broad-spectrum activity make it versatile compared to other sulfonamides that may be limited to specific infections or applications.

Molecular Formula and Isotopic Composition

Sulfacetamide sodium exists in multiple hydrated forms, each possessing distinct molecular compositions and properties. The anhydrous form exhibits the molecular formula C8H9N2NaO3S with a molecular weight of 236.22 grams per mole [1] [2]. The monohydrate form, which represents the most commonly encountered pharmaceutical preparation, displays the molecular formula C8H9N2NaO3S·H2O and possesses a molecular weight of 254.24 grams per mole [3] [4]. Research has also identified a dihydrate form containing two water molecules in its crystal lattice structure [5].

The compound represents the sodium salt of sulfacetamide, systematically named as sodium acetyl[(4-aminophenyl)sulfonyl]azanide [1] [4]. The Chemical Abstracts Service has assigned the registry number 127-56-0 to the anhydrous form and 6209-17-2 to the monohydrate variant [1] [3]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as acetamide, N-[(4-aminophenyl)sulfonyl]-, monosodium salt [1] [6].

| Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Appearance |

|---|---|---|---|---|

| Sulfacetamide Sodium Anhydrous | C8H9N2NaO3S | 236.22 | 127-56-0 | White crystalline powder |

| Sulfacetamide Sodium Monohydrate | C8H9N2NaO3S·H2O | 254.24 | 6209-17-2 | White to off-white crystalline powder |

| Sulfacetamide Sodium Dihydrate | C8H9N2NaO3S·2H2O | 272.26 | Not specified | White crystalline powder |

The isotopic composition analysis reveals that the anhydrous form contains eight carbon atoms, nine hydrogen atoms, two nitrogen atoms, one sodium atom, three oxygen atoms, and one sulfur atom [1] [7]. Precise mass spectrometry measurements have determined the monoisotopic mass as 236.023157 atomic mass units for the anhydrous form [1]. The elemental distribution demonstrates that carbon contributes approximately 45.3 percent to the total molecular weight, while oxygen accounts for 20.3 percent, sulfur represents 13.6 percent, nitrogen comprises 11.9 percent, sodium constitutes 9.7 percent, and hydrogen contributes 3.8 percent [8].

Crystal Structure and Polymorphism

Sulfacetamide sodium demonstrates crystalline characteristics with well-defined structural parameters. Powder X-ray diffraction studies have confirmed the highly crystalline nature of sodium sulfacetamide hydrate, displaying sharp, high-intensity peaks characteristic of ordered crystal lattice arrangements [5] [9]. The diffraction patterns indicate excellent crystallinity, distinguishing it from amorphous pharmaceutical compounds.

Crystallographic investigations of sulfacetamide-related compounds have provided insights into the structural organization. Cocrystal formation studies with sulfacetamide have revealed monoclinic crystal systems with space group P 1 21/c 1 [10]. The unit cell parameters for sulfacetamide cocrystals demonstrate dimensions of a = 7.7413 ± 0.0007 Angstroms, b = 17.8726 ± 0.0016 Angstroms, and c = 11.0065 ± 0.001 Angstroms [10]. The cell angles exhibit α = 90°, β = 97.879 ± 0.001°, and γ = 90°, resulting in a cell volume of 1508.5 ± 0.2 cubic Angstroms at 298 ± 2 Kelvin [10].

Polymorphism studies have identified the existence of synthon polymorphs in sulfacetamide-containing systems. Research has documented rare cases of polymorphism in SO2-NH-CO containing molecules, specifically in 1:1 cocrystals of sulfacetamide with acetamide [11]. These polymorphic forms demonstrate distinct hydrogen bonding patterns, with polymorph 1 assembled via N-H···OS and N-H···OC hydrogen bonds, while form 2 exhibits similar hydrogen-bonded ring motifs constructed exclusively through N-H···OC hydrogen bonds [11].

Hydrate transformation studies have revealed that sodium sulfacetamide exists as a dihydrate containing two molecules of water in its crystal lattice [5]. Karl Fischer titration analysis confirmed the presence of two water molecules per sulfacetamide sodium molecule [5]. Differential thermal analysis thermograms indicate dehydration occurring at 164°C, providing evidence for the hydrated crystal structure [5] [9]. The dehydration process represents a critical phase transition affecting the stability and physicochemical properties of the compound.

Isomeric Forms and Tautomerism

Sulfacetamide sodium exhibits achiral stereochemistry with no defined stereocenters, resulting in the absence of optical isomerism [7]. The compound possesses zero E/Z centers and demonstrates no optical activity, classifying it as an achiral molecular entity [7]. The molecular structure contains no asymmetric carbon atoms that would generate enantiomeric forms.

The sulfonamide functional group in sulfacetamide sodium does not exhibit significant tautomeric behavior under physiological conditions. The compound maintains a stable electronic configuration with the sulfonyl group (SO2) directly attached to the nitrogen atom of the acetamide moiety [7]. The 4-aminophenyl substituent remains in a fixed electronic state without participating in keto-enol or other tautomeric equilibria commonly observed in other pharmaceutical compounds.

Structural analysis using nuclear magnetic resonance spectroscopy has confirmed the absence of multiple tautomeric forms in solution [12]. The 1H nuclear magnetic resonance spectrum demonstrates consistent chemical shifts corresponding to a single structural form, indicating minimal tautomeric interconversion [12]. The acetyl group maintains its carbonyl functionality without undergoing enolization, while the sulfonamide nitrogen remains stable in its current oxidation state.

Computational studies have investigated the conformational preferences of sulfacetamide and related sulfonamide compounds. Molecular modeling calculations suggest that the sulfonamide group adopts preferred orientations relative to the benzene ring, with energy barriers preventing rapid interconversion between rotational conformers [13]. The acetyl substituent on the sulfonamide nitrogen influences the overall molecular geometry but does not create distinct isomeric forms with significantly different energies.

Physicochemical Parameters (Melting Point, Solubility, pKa)

Sulfacetamide sodium demonstrates characteristic physicochemical properties that influence its pharmaceutical applications and environmental behavior. The melting point has been determined as 257°C for the anhydrous form, indicating substantial thermal stability [14] [2]. The compound exhibits a boiling point of 450.8°C at 760 millimeters of mercury pressure and a flash point of 226.4°C [8] [15].

Solubility characteristics reveal significant water solubility, which distinguishes sulfacetamide sodium from many other pharmaceutical compounds. At 20°C, the aqueous solubility ranges from 0.50 to 0.647 grams per 100 milliliters of water [16]. Elevated temperatures substantially enhance solubility, with measurements at 37°C indicating solubility values of approximately 1.2 grams per 100 milliliters [16]. The compound demonstrates excellent solubility in polar solvents while remaining insoluble in nonpolar organic solvents such as chloroform, ether, and benzene [17].

| Property | Value | Reference |

|---|---|---|

| Melting Point | 257°C | [14] [2] |

| Boiling Point | 450.8°C at 760 mmHg | [8] [15] |

| Flash Point | 226.4°C | [8] [15] |

| Water Solubility (20°C) | 0.50-0.647 g/100 mL | [16] |

| Water Solubility (37°C) | 1.2 g/100 mL | [16] |

| pH (1 in 20 solution) | 8.0-9.5 | [6] |

| pKa (primary) | 1.78 | [18] [19] |

| pKa (secondary) | 5.22-5.42 | [20] [19] |

| Appearance | White crystalline powder | [14] [21] |

| Taste | Bitter | [18] |

Acid-base properties constitute fundamental characteristics affecting the compound's behavior in aqueous systems. Sulfacetamide sodium exhibits two distinct pKa values reflecting its amphoteric nature [19]. The primary pKa value has been measured as 1.78, corresponding to the protonation of the amino group on the benzene ring [18] [19]. The secondary pKa value ranges from 5.22 to 5.42, representing the deprotonation of the sulfonamide nitrogen [20] [19]. These ionization constants indicate that the compound exists predominantly as a zwitterion at physiological pH values.

Aqueous solutions of sulfacetamide sodium demonstrate alkaline characteristics, with pH measurements of 1 in 20 solutions ranging from 8.0 to 9.5 [6]. This alkaline behavior results from the hydrolysis of the sodium salt, generating hydroxide ions in solution. The compound maintains stability in aqueous environments under controlled pH conditions, although extreme acidic or basic conditions may promote hydrolytic degradation [22] [23].

Classical Synthesis Methods

Alkylation of Acetamide with Sulfonyl Chlorides

The direct alkylation of acetamide with 4-aminobenzenesulfonyl chloride represents one of the fundamental approaches to sulfacetamide sodium synthesis [1] [2] [3]. This method involves the nucleophilic attack of acetamide on the electrophilic sulfur center of 4-aminobenzenesulfonyl chloride, forming the desired sulfacetamide product through a single-step reaction.

Reaction Conditions and Mechanism: The alkylation reaction proceeds optimally at controlled temperatures of 30-35°C for 4 hours in ethanol solvent, yielding 68-72% of the desired product . The mechanism involves nucleophilic substitution at the sulfonyl chloride, where acetamide acts as the nucleophile, displacing chloride ion. The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the sulfur center, facilitating the nucleophilic attack [5].

Optimization Studies: Recent investigations have demonstrated that reaction yields can be improved through careful control of stoichiometric ratios and reaction conditions. The use of ethanol as solvent provides optimal solvation for both reactants while maintaining reasonable reaction rates [6]. Temperature control is critical, as elevated temperatures can lead to side reactions and decomposition products, while temperatures below 30°C result in incomplete conversion.

Mechanistic Insights: The reaction follows a classical nucleophilic substitution mechanism where the nitrogen lone pair of acetamide attacks the electrophilic sulfur center. The formation of the tetrahedral intermediate is followed by elimination of hydrogen chloride, yielding the final sulfacetamide product [7]. Electronic effects play a crucial role, with the electron-withdrawing sulfonyl group activating the sulfur center toward nucleophilic attack.

Acylation of Sulfonamides with Acetic Anhydride

The acylation pathway represents the most extensively studied and widely employed method for sulfacetamide synthesis [8] [9] [10] [7]. This approach utilizes the selective acylation of sulfanilamide or related sulfonamides with acetic anhydride under controlled conditions.

Traditional Acylation Protocol: The conventional method involves heating sulfanilamide with acetic anhydride under reflux conditions at 115-120°C for 2-3 hours, achieving yields of 70-89% [8] [7]. The reaction initially produces N1,N4-diacetylsulfanilamide, which undergoes selective hydrolysis to remove the N4-acetyl group while retaining the N1-acetyl group, ultimately yielding sulfacetamide [9] [7].

Chemoselective Hydrolysis Mechanism: The selective removal of the N4-acetyl group represents a remarkable example of chemoselectivity in organic synthesis [7]. The mechanism involves preferential hydrolysis of the N4-carboxamide over the N1-sulfonamide due to electronic and steric factors. The sulfonyl group withdraws electron density from the adjacent nitrogen, making the N1-acetyl group more resistant to hydrolysis. Additionally, the N4-acetyl group experiences less steric hindrance and electronic deactivation, making it more susceptible to nucleophilic attack by hydroxide ions [7].

Green Chemistry Modifications: Modern synthetic approaches have incorporated green chemistry principles through the development of ultrasonic-assisted acylation methods [10] [11]. These techniques achieve comparable yields (70-89%) while operating at room temperature and significantly reduced reaction times (15-30 minutes) [10]. The ultrasonic irradiation creates cavitation bubbles that generate localized high-temperature and high-pressure conditions, accelerating the acylation reaction without requiring bulk heating [10].

Solid Acid Catalysis: The development of heterogeneous solid acid catalysts, particularly ZSM-5-SO3H, has enabled highly efficient acylation under mild conditions [12] [13]. These catalysts achieve yields of 75-95% at room temperature within 1-3 hours, offering significant advantages in terms of reaction conditions and environmental impact [12]. The solid acid catalyst can be easily recovered and reused, contributing to the sustainability of the synthetic process.

Prodrug Synthesis and Derivatization

Azo-Linked Prodrugs for Controlled Release

The design and synthesis of azo-linked prodrugs represents an innovative approach to achieving targeted drug delivery of sulfacetamide, particularly for colon-specific release [14] [15] [16]. These prodrug systems exploit the presence of azoreductase enzymes in colonic bacteria to achieve site-specific drug activation.

Synthetic Methodology: Azo-linked sulfacetamide prodrugs are synthesized through diazotization coupling reactions, where sulfacetamide is coupled with various aromatic compounds containing azo linkages [14] [16]. The most extensively studied systems involve coupling sulfacetamide with salicylic acid or mesalamine (5-aminosalicylic acid) to create mutual prodrugs that release both active components upon enzymatic cleavage [16].

Diazotization Coupling Protocol: The synthesis begins with the diazotization of sulfacetamide in acidic medium using sodium nitrite at 0-5°C, followed by coupling with the appropriate aromatic partner in alkaline conditions [16]. The reaction is carefully controlled to maintain the integrity of both drug components while forming the stable azo linkage. High-performance thin-layer chromatography (HPTLC) analysis confirms the successful formation of the azo compound and subsequent release of the parent drugs upon bacterial reduction [16].

Enzymatic Activation Mechanism: The azo-linked prodrugs remain stable in the acidic environment of the stomach and small intestine but undergo reduction in the colon through the action of azoreductase enzymes secreted by colonic microflora, particularly Pseudomonas aeruginosa [14] [16]. This enzymatic cleavage releases both sulfacetamide and the co-drug (salicylic acid or mesalamine), providing dual therapeutic benefits for conditions affecting the lower gastrointestinal tract.

Structure-Activity Relationships: Research has demonstrated that the stability and release characteristics of azo-linked prodrugs can be modulated through structural modifications of the aromatic coupling partners [15]. Electron-withdrawing substituents on the aromatic ring enhance the stability of the azo linkage, while electron-donating groups facilitate enzymatic reduction. The positioning of substituents also affects the rate of enzymatic cleavage and subsequent drug release.

Analytical Characterization: The synthesis and degradation of azo-linked prodrugs are monitored using spectroscopic techniques, including ultraviolet-visible spectroscopy and HPTLC [16]. The characteristic absorption bands of the azo chromophore provide a convenient method for tracking both synthesis completion and enzymatic degradation. Comparative analysis with authentic samples confirms the identity and purity of released drug components.

Salt Formation and Hydrate Stabilization

The formation of stable salt and hydrate forms of sulfacetamide represents a critical aspect of pharmaceutical development, directly impacting drug stability, solubility, and bioavailability [17] [18]. Sulfacetamide sodium monohydrate represents the most pharmaceutically relevant form, offering enhanced water solubility and improved stability characteristics.

Salt Formation Chemistry: Sulfacetamide sodium is formed through acid-base neutralization reactions between sulfacetamide and sodium hydroxide [9] [19]. The process requires careful pH control to ensure complete neutralization while avoiding decomposition of the drug substance. The optimal pH range for salt formation is 7-8, where the carboxamide nitrogen is deprotonated to form the stable sodium salt [19].

Crystallization and Purification: The crystallization of sulfacetamide sodium monohydrate involves controlled precipitation from aqueous solutions [9] [19]. The process typically requires slow cooling of saturated solutions to promote the formation of well-defined crystals with consistent hydrate content. Recrystallization from water provides high-purity material suitable for pharmaceutical applications [7].

Hydrate Stability Studies: The monohydrate form of sulfacetamide sodium exhibits enhanced stability compared to the anhydrous form [18]. Thermal analysis techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), demonstrate that the hydrate form releases water at elevated temperatures while maintaining structural integrity [18]. The hydrate network contributes to crystal stability through hydrogen bonding interactions between water molecules and the sulfacetamide framework.

Polymorphic Considerations: Solid-state characterization using powder X-ray diffraction (PXRD) reveals distinct polymorphic forms of sulfacetamide sodium [18]. The monohydrate form exhibits characteristic diffraction patterns that differ from anhydrous polymorphs, providing a reliable method for polymorph identification and quality control. Humidity studies demonstrate that the hydrate form is stable under normal storage conditions but undergoes transformation at extreme humidity levels.

Pharmaceutical Applications: The enhanced solubility of sulfacetamide sodium (approximately 50 mg/mL in water) compared to the free acid form makes it particularly suitable for ophthalmic and topical formulations [20] [19]. The salt form dissolves rapidly in biological fluids, ensuring consistent drug absorption and therapeutic efficacy. Controlled-release formulations utilizing the sodium salt have been developed for sustained ocular delivery, achieving drug release over 12-hour periods [17] [21].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

30760ZE777

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 5 of 6 companies with hazard statement code(s):;

H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (20%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (20%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard